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Compound of Interest

Compound Name: Biguanidine

Cat. No.: B15175387

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of biguanides as
versatile N-donor ligands in a range of organometallic catalytic reactions. Biguanides, readily
available and often biocompatible compounds, offer a unique ligand framework that has shown
significant promise in promoting various synthetic transformations. Their strong o-donating
properties and ability to form stable chelate complexes with transition metals make them
attractive alternatives to more traditional ligand systems.

These notes will cover the application of biguanide ligands in Suzuki-Miyaura, Ullmann, and
Heck cross-coupling reactions, as well as in the ring-opening polymerization of lactides.
Detailed experimental protocols, quantitative data, and visual representations of workflows and
catalytic cycles are provided to facilitate the adoption and further exploration of these catalytic
systems in research and development settings.

Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling

Biguanide ligands, particularly the widely available antidiabetic drug metformin, have proven to
be highly effective in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These
reactions are fundamental for the formation of carbon-carbon bonds, a critical step in the
synthesis of numerous organic molecules, including pharmaceuticals and functional materials.
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The use of metformin as a ligand allows for efficient catalysis in environmentally friendly

solvents like water.

: .

Aryl Catal
Aryl Tem . .
Entr . boro yst Solv Time Yield TOF
Halid ) p TON Ref.
y nic Syst ent (h) (%) (h™?)
e . (°C)
Acid em
4- Pd(O
Phen
Brom Ac)z2 /
ylboro 3800 1520
1 oacet ] Metfo  Water 100 0.25 95 [1]
nic ] 0 00
ophe ] rmin-
acid
none HCI
Pd(O
Phen
lodob Ac)z/
ylboro 3920 1568
2 enzen ) Metfo  Water 100 0.25 98 [1]
nic ) 0 00
e _ rmin-
acid
HCI
4- Pd(O
Phen
Chlor Ac)z/
ylboro 3400 1700
3 oacet ] Metfo  Water 100 2 85 [1]
nic ) 0 0
ophe _ rmin-
acid
none HCI

Experimental Protocol: Suzuki-Miyaura Coupling using

Pd(OAc)z/Metformin

Materials:

o Palladium(ll) acetate (Pd(OAC)2)

e Metformin hydrochloride

e Aryl halide (e.g., 4-bromoacetophenone)
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 Arylboronic acid (e.g., phenylboronic acid)
e Potassium carbonate (K2CO3s)

« Distilled water

Procedure:

e To areaction vessel, add Pd(OAc)z (0.0025 mol%), metformin hydrochloride (0.0025 mol%),
and K2COs (2.0 mmol).

e Add distilled water (5 mL) to the vessel.

e The mixture is stirred at 100 °C for 15 minutes to pre-form the catalytic species.[1]

e Add the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) to the reaction mixture.
o Continue stirring at 100 °C and monitor the reaction progress by TLC or GC.

o For the coupling of 4-bromoacetophenone and phenylboronic acid, the reaction should be
complete within 15 minutes, affording the desired product in high yield.[1]

e Upon completion, cool the reaction to room temperature.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel if necessary.

Experimental Workflow
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Workflow for the Pd/Metformin-catalyzed Suzuki-Miyaura reaction.

Copper-Catalyzed Ullmann C-N Coupling

The Ullmann condensation is a classical method for the formation of C-N bonds, typically
requiring harsh reaction conditions. The use of biguanide ligands, such as metformin, in
combination with a copper catalyst allows for a more facile and efficient Ullmann-type C-N
coupling of amines and aryl halides under milder conditions.[2] This method is particularly
valuable for the synthesis of N-aryl amines, which are common motifs in pharmaceuticals and
organic materials.
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Experimental Protocol: Ullmann C-N Coupling using
Cul/Metformin

Materials:

o Copper(l) iodide (Cul)
e Metformin

e Amine (e.g., aniline)

e Aryl halide (e.g., iodobenzene)
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e Cesium carbonate (Cs2COs)
o Ethanol (EtOH)
Procedure:

 In areaction flask, combine Cul (10 mol%), metformin (20 mol%), the amine (1.2 mmol), the
aryl halide (1.0 mmol), and Cs2COs (2.0 mmol).[2]

e Add ethanol as the solvent.

» Reflux the reaction mixture and monitor its progress by TLC. Reaction times can vary from 1
to 12 hours depending on the substrates.[2]

» After completion, cool the reaction mixture to room temperature.
« Filter the mixture to remove any inorganic salts.
o Concentrate the filtrate under reduced pressure.

» Purify the residue by column chromatography on silica gel to obtain the desired N-arylated
product.

Catalytic Cycle
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Proposed catalytic cycle for the Cu-catalyzed Ullmann C-N coupling.
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Palladium-Catalyzed Heck Reaction

While specific examples of biguanide ligands in the Heck reaction are less documented in
readily available protocols, the principles of their coordination to palladium suggest their
potential as effective ligands in this transformation. The Heck reaction is a cornerstone of C-C
bond formation, coupling aryl or vinyl halides with alkenes. The following is a general protocol
that can be adapted for screening biguanide ligands.

Experimental Protocol: General Heck Reaction for
Ligand Screening

Materials:

Palladium(ll) acetate (Pd(OAc)2)

Biguanide ligand (e.g., metformin, or a custom-synthesized biguanide)

Aryl bromide (e.g., 4-bromoacetophenone)

Alkene (e.g., styrene)

Base (e.g., K2COs or triethylamine)

Solvent (e.g., DMF/H20 mixture)

Procedure:

In a Schlenk tube, add Pd(OAc)z (1.0 mol%), the biguanide ligand (2.0 mol%), the aryl
bromide (1.0 mmol), the alkene (1.5 mmol), and the base (2.0 mmol).[1]

Add the solvent (e.g., a 1:1 mixture of DMF and water, 6 mL total).

Heat the reaction mixture at a temperature between 80-120 °C for 4-24 hours, monitoring by
TLC or GC.

Upon completion, cool the mixture and extract with an organic solvent (e.g., ethyl
acetate/hexane).
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« Filter the organic layer through a pad of silica gel.

» Concentrate the filtrate and purify the product by flash chromatography.

Zinc-Catalyzed Ring-Opening Polymerization of
Lactide

Biguanide complexes of zinc have emerged as active catalysts for the ring-opening
polymerization (ROP) of lactide, a key process for producing the biodegradable polymer,
polylactic acid (PLA).[3][4] While detailed protocols specifically using simple biguanide ligands
are still under development, the general procedure for zinc-catalyzed ROP provides a starting
point for exploration.

Experimental Protocol: General Ring-Opening
Polymerization of Lactide

Materials:

Zinc catalyst precursor (e.g., Zn[N(SiMes)z]2)

Biguanide proligand

Lactide (rac-LA, L-LA, or D-LA)

Co-initiator (e.g., isopropanol, iPrOH)

Solvent (e.g., CH2Cl2)
Procedure:

e The zinc-biguanide complex can be pre-formed or generated in situ. For in situ generation,
mix the zinc precursor and the biguanide proligand in the reaction solvent.

e In a dry reaction vessel under an inert atmosphere, dissolve the lactide in the solvent.

e Add the zinc-biguanide catalyst solution and the co-initiator.
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« Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the monomer
conversion by *H NMR spectroscopy.

 After reaching the desired conversion, quench the polymerization by adding a small amount
of acetic acid.

» Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol.
e Collect the polymer by filtration and dry it under vacuum.

o Characterize the polymer by GPC (for molecular weight and dispersity) and NMR
spectroscopy.

Asymmetric Catalysis with Chiral Biguanide
Ligands

The development of chiral biguanide ligands for asymmetric catalysis is an emerging area of
research. The inherent chirality of a custom-synthesized biguanide ligand can be transferred to
the metal center, enabling enantioselective transformations. While high enantioselectivities with
simple chiral biguanides are yet to be widely reported, the following provides a general
approach to the synthesis of a chiral biguanide and its application in asymmetric catalysis.

Synthesis of a Chiral Biguanide Ligand (General
Approach)

A common method for synthesizing unsymmetrical biguanides involves the reaction of a chiral
amine with a cyanoguanidine derivative.

Materials:

Chiral primary or secondary amine

Cyanoguanidine

Lewis acid catalyst (e.g., FeCls) or mineral acid (e.g., HCI)

Solvent (e.g., 1,4-dioxane or water)
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Procedure:

e Combine the chiral amine and cyanoguanidine in a suitable solvent.
o Add the catalyst (if applicable).

o Heat the reaction mixture under reflux or using microwave irradiation.
e Monitor the reaction progress by TLC.

e Upon completion, work up the reaction mixture, which may involve precipitation of the
hydrochloride salt by adding HCI.

» Purify the chiral biguanide ligand by recrystallization or column chromatography.

Application in Asymmetric Catalysis (General Protocol)

Once the chiral biguanide ligand is synthesized, it can be employed in various metal-catalyzed
reactions, such as hydrogenation or cross-coupling, to induce enantioselectivity.

Procedure for Asymmetric Hydrogenation:

e In a glovebox, charge a pressure reactor with a metal precursor (e.g., CuCl), the chiral
biguanide ligand, and a base (e.g., NaOtBu).

o Add the solvent and the prochiral substrate (e.g., a ketone).
e Pressurize the reactor with hydrogen gas (e.g., 100 bar).
 Stir the reaction at a controlled temperature for a specified time.

o After depressurization, analyze the conversion and enantiomeric excess (ee) of the product
by chiral HPLC or GC.

Note: The development of highly enantioselective catalytic systems with chiral biguanide
ligands is an active area of research, and optimization of the ligand structure, metal precursor,
and reaction conditions is often necessary to achieve high levels of stereocontrol.
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This document provides a starting point for researchers interested in exploring the potential of
biguanides as ligands in organometallic catalysis. The provided protocols are intended to be
adaptable and serve as a foundation for further investigation and optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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